N,N-diethyl-2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)acetamide
Description
N,N-Diethyl-2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)acetamide is a chemical compound belonging to the class of 1,3,4-thiadiazole derivatives. These derivatives are known for their diverse biological activities, including antimicrobial, anticonvulsant, antidiabetic, anticancer, and anti-inflammatory properties. The compound's unique structure and functional groups make it a subject of interest in various scientific research fields.
Properties
IUPAC Name |
N,N-diethyl-2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-4-11(5-2)8(13)6-12-9(14)15-7(3)10-12/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBHRRHBYAUUTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C(=O)SC(=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)acetamide typically involves the reaction of appropriate precursors under specific conditions. One common method includes the cyclization of N,N-diethyl-2-(5-methyl-1,3,4-thiadiazol-3-yl)acetamide with oxidizing agents.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium hydride (NaH).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, the compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Biologically, N,N-Diethyl-2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)acetamide exhibits antimicrobial properties, making it useful in developing new antibiotics and antifungal agents.
Medicine: Medically, the compound has shown potential as an anticonvulsant and antidiabetic agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In industry, the compound is used in the production of various pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism by which N,N-Diethyl-2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)acetamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects.
Comparison with Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Other acetamide derivatives: These compounds also contain the acetamide group and are used in various pharmaceutical applications.
Uniqueness: N,N-Diethyl-2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)acetamide stands out due to its specific substitution pattern and the presence of the thiadiazole ring, which contributes to its unique biological and chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
